

The Concept and Quantification of Ring Strain

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyclopropane	
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The stability of cycloalkanes is significantly influenced by ring strain, a concept first postulated by Adolf von Baeyer in 1890.[1] Baeyer's theory proposed that deviations from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbons would introduce strain and instability into a ring.[1][2] Ring strain is now understood to be a composite of three main factors:

- Angle Strain (Baeyer Strain): This arises from the compression or expansion of bond angles from their ideal values.[1][3] In cyclopropane, the internal C-C-C bond angles are forced to be 60°, a severe deviation from 109.5°, making angle strain the primary contributor to its total ring strain.[1][3][4]
- Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms.[2]
 [3] Due to its planar structure, all C-H bonds on adjacent carbons in cyclopropane are eclipsed, contributing significantly to its overall instability.[2][3]
- Steric Strain (van der Waals Strain): This occurs from non-bonded atoms being forced into close proximity, causing repulsive interactions. While more significant in larger, puckered rings, it is a component of the overall strain landscape.[1]

The total ring strain of **cyclopropane** is experimentally determined, most commonly from heats of combustion, to be approximately 27.6-29 kcal/mol.[2][3][5][6] This substantial stored potential energy weakens the C-C bonds and is the driving force behind **cyclopropane**'s characteristic reactivity.[3][4]

Data Presentation: Strain in Cycloalkanes



The following table summarizes the strain energies for several common cycloalkanes, highlighting the exceptional instability of the three-membered ring.

Cycloalkane	Molecular Formula	Total Ring Strain (kcal/mol)	Strain per CH₂ Group (kcal/mol)
Cyclopropane	СзН6	27.6 - 29.0	9.2
Cyclobutane	C4H8	26.3	6.6
Cyclopentane	C5H10	7.4	1.5
Cyclohexane	C ₆ H ₁₂	~0 - 1.3	~0

(Data sourced from references[2][5][6])

Bonding Theories of Cyclopropane

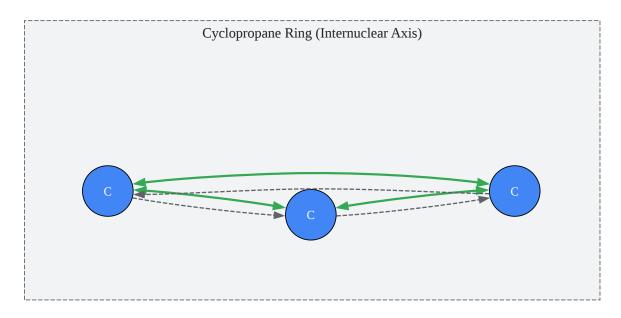
The 60° internuclear angle in **cyclopropane** is incompatible with the formation of strong C-C sigma bonds through the direct, end-on overlap of standard sp³ hybrid orbitals.[7] To account for the molecule's existence and properties, two primary bonding models have been proposed.

The Coulson-Moffitt (Bent Bond) Model

Proposed in 1947, the Coulson-Moffitt model suggests that the carbon atoms in **cyclopropane** undergo rehybridization.[8][9] To reduce angle strain, the C-C bonding orbitals acquire more p-character (approaching sp⁵), while the C-H bonding orbitals gain more s-character.[8][10] This rehybridization allows the inter-orbital angle to be larger (around 104°) than the constrained 60° internuclear angle.[8][11][12]

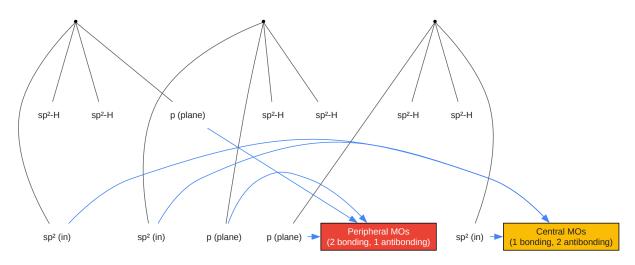
The consequence is that the maximum electron density of the C-C bonds does not lie on the direct line connecting the carbon nuclei.[7][8] Instead, the orbitals overlap at an angle, creating weaker, curved bonds often referred to as "bent bonds" or "banana bonds".[7][8][12][13] This model successfully explains the molecule's high strain and the fact that its C-C bonds are weaker (bond dissociation energy of ~65 kcal/mol) than typical C-C bonds (~88 kcal/mol).[3][6]





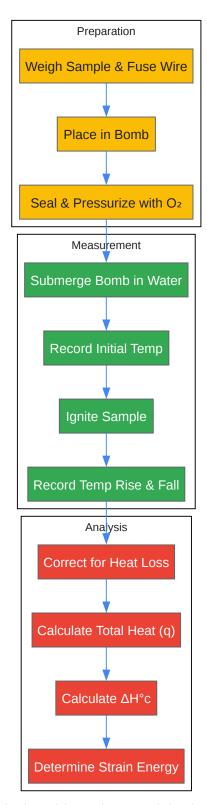
Coulson-Moffitt model showing bent bond orbital overlap.





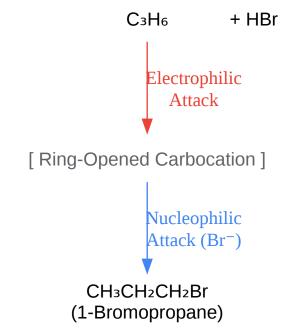
Logical flow of orbital combinations in the Walsh model.





Workflow for determining strain energy via bomb calorimetry.





Electrophilic addition of HBr to cyclopropane.

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- To cite this document: BenchChem. [The Concept and Quantification of Ring Strain].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198618#cyclopropane-ring-strain-and-bonding-theory]

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